molecular formula C11H16ClNO B13454701 [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride

Cat. No.: B13454701
M. Wt: 213.70 g/mol
InChI Key: JOTLGQBCWZBGKP-UHFFFAOYSA-N
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Description

[1-(Methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride is a synthetic organic compound featuring a 2,3-dihydro-1H-indene core substituted with a methylamino group at the 1-position and a hydroxymethyl (-CH2OH) group, forming a hydrochloride salt. The methylamino and hydroxymethyl substituents likely influence its solubility, stability, and receptor-binding properties compared to simpler indene derivatives.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

[1-(methylamino)-2,3-dihydroinden-1-yl]methanol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-12-11(8-13)7-6-9-4-2-3-5-10(9)11;/h2-5,12-13H,6-8H2,1H3;1H

InChI Key

JOTLGQBCWZBGKP-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC2=CC=CC=C21)CO.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride typically involves:

  • Formation of the indane core with appropriate substitution.
  • Introduction of the amino group, often via reductive amination or nucleophilic substitution.
  • Installation or preservation of the hydroxymethyl group at the chiral center.
  • Conversion to the hydrochloride salt for stability and handling.

Reported Synthetic Routes

Reductive Amination of 1-Indanone Derivatives

A common approach involves the reductive amination of 1-indanone or its derivatives with methylamine, followed by reduction to the corresponding amino alcohol. The key steps are:

  • Step 1: Condensation of 1-indanone with methylamine to form an imine intermediate.
  • Step 2: Reduction of the imine using a suitable reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to yield the methylamino indanol.
  • Step 3: Isolation and purification of the amino alcohol.
  • Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid.

This method allows for stereochemical control depending on the reducing conditions and catalysts used.

Alternative Route via Aminoindane Intermediates

Another method starts from (R)- or (S)-1-aminoindane, which can be methylated and then hydroxymethylated to yield the target compound. For example:

  • Step 1: Starting with (R)-2,3-dihydro-1H-inden-1-amine, methylation of the amino group is performed.
  • Step 2: Hydroxymethylation at the 1-position is conducted under controlled conditions.
  • Step 3: The product is converted to the hydrochloride salt.

This route is documented with yields around 76% under sealed tube conditions at 120°C for related aminoindane derivatives.

Protection-Deprotection Strategies

In complex synthetic schemes, protection of the amino or hydroxyl groups may be necessary to prevent side reactions:

  • Amino groups can be protected with Boc (tert-butoxycarbonyl) groups.
  • Hydroxyl groups may be protected as ethers or esters.
  • After key transformations (alkylation, coupling), deprotection is performed using hydrochloric acid to yield the free amino alcohol hydrochloride salt.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reductive amination Methylamine, NaBH4 or catalytic hydrogenation 70-80 Stereoselectivity depends on catalyst
Aminoindane methylation Methyl iodide or formaldehyde derivatives ~76 Sealed tube, 120°C overnight
Hydroxymethylation Formaldehyde, base or acid catalysis Variable Requires careful control to avoid overreaction
Protection (Boc) Boc2O, base (e.g., triethylamine) >90 For amino group protection
Deprotection (HCl) HCl in solvent (e.g., dioxane or ether) Quantitative To yield hydrochloride salt

Analytical and Purification Techniques

  • Purification: Flash chromatography on silica gel is commonly used with solvent gradients such as cyclohexane/ethyl acetate or methanol/water mixtures.
  • Characterization: NMR (1H, 13C), LC-MS, and HPLC are employed to confirm structure and purity.
  • Salt Formation: The hydrochloride salt improves compound stability and crystallinity, facilitating handling and formulation.

Research Findings and Notes

  • The stereochemistry of the chiral centers is crucial for biological activity and is controlled via choice of starting materials and reaction conditions.
  • The compound is often synthesized as a racemate or as a single enantiomer depending on the application.
  • Protection-deprotection sequences are essential in multi-step syntheses involving other functional groups or coupling reactions.
  • The hydrochloride salt form is preferred for pharmaceutical development due to improved solubility and stability.

Summary Table of Preparation Methods

Method Starting Material Key Steps Advantages Disadvantages
Reductive amination 1-Indanone + methylamine Imine formation + reduction Straightforward, good yields Requires careful stereocontrol
Aminoindane methylation (R)-1-Aminoindane Methylation + hydroxymethylation High yield, chiral starting material Requires sealed tube, high temp
Protection-deprotection route Protected aminoindane Alkylation, coupling, deprotection Enables complex modifications More steps, longer synthesis time

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology: In biological research, this compound is often used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes.

Medicine: In the medical field, [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride is investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: Industrially, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and similar indene derivatives:

Compound Name Substituents Molecular Weight CAS RN Purity/Source
[1-(Methylamino)-2,3-dihydro-1H-inden-1-yl]methanol HCl 1-(methylamino), 1-(hydroxymethyl) Not explicitly stated Not found Inferred from analogs
rac-[(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-yl]methanol HCl 3-amino, 1-(hydroxymethyl) 139.60 Not stated 95% purity
1-(2,3-Dihydro-1H-inden-5-yl)ethan-1-amine HCl 5-ethylamine 197.71 1009-18-3 American Elements
1-(2,3-Dihydro-1H-inden-1-yl)prop-2-yn-1-amine HCl 1-propargylamine Not stated 2241141-42-2 Supplier data
Ethanone, 1-(2-amino-2,3-dihydro-1H-inden-5-yl)-, HCl 5-acetyl, 2-amino 211.69 3048306-13-1 Raw material supplier

Key Observations :

  • Substituent Position: The placement of amino/methylamino groups (1-, 2-, or 5-position) significantly alters electronic and steric profiles. For example, the 1-position substitution in the target compound may enhance steric hindrance compared to 5-substituted analogs like 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-amine HCl .
  • Hydrophilicity: The hydroxymethyl group in the target compound likely increases water solubility compared to non-polar substituents (e.g., propargyl in or acetyl in ).

Biological Activity

[1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride, with the CAS number 1184425-05-5, is a compound characterized by its unique indane backbone and functional groups that suggest potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol is C11H15NO, with a molecular weight of 177.24 g/mol. The compound contains a methylamino group attached to a dihydroindene structure, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
CAS Number1184425-05-5

Anticancer Properties

Recent studies have indicated that compounds with similar structures to [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol may exhibit anticancer properties. For instance, derivatives of the indene structure have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These studies often report that such compounds induce apoptosis and enhance caspase activity in treated cells, suggesting a mechanism involving programmed cell death as a response to treatment .

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial properties of related compounds. For example, certain alkaloids derived from indole structures demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol could possess similar antimicrobial capabilities, potentially inhibiting bacterial growth through disruption of cellular processes .

The mechanism through which [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol exerts its biological effects likely involves interaction with specific enzymes or receptors within the cell. The methylamino group may facilitate binding to target proteins, modulating their activity and leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. Further research is needed to elucidate the precise pathways involved.

Case Studies

Several case studies highlight the potential applications of [1-(methylamino)-2,3-dihydro-1H-inden-1-yl]methanol:

  • Anticancer Efficacy : A study investigating the apoptotic effects of similar compounds on MDA-MB-231 cells reported morphological changes at concentrations as low as 1 μM and significant increases in caspase activity at 10 μM .
  • Microbial Inhibition : Research on related alkaloids has shown minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties that warrant further exploration for clinical applications .

Q & A

Q. Critical parameters :

  • Temperature : Excess heat during hydrogenation can lead to over-reduction of the indene core, reducing enantiomeric purity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, minimizing side reactions .
  • Catalyst selection : Pd/C or Raney Ni for selective hydrogenation avoids unwanted byproducts .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry at the indenyl and methylamino sites, critical for confirming the 3D configuration .
  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify key signals:
    • Methanol proton : δ ~3.8–4.2 ppm (broad, exchangeable with D2O).
    • Indenyl protons : Distinct splitting patterns (e.g., ABX systems) confirm dihydro substitution .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 195.1 for [M-Cl]<sup>+</sup>) .

Advanced: How does stereochemistry at the 1-position (methylamino group) affect biological activity, and what experimental designs address enantiomer-specific effects?

  • Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves R/S configurations. Activity assays on isolated enantiomers reveal differential binding to targets like 5-HT2A receptors .
  • Case study : The (1R,2S)-enantiomer of a related indenyl compound showed 10× higher receptor affinity than its (1S,2R)-counterpart, emphasizing the need for asymmetric synthesis .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) correlate enantiomer conformation with receptor pocket compatibility .

Advanced: What methodologies resolve contradictions in reported pharmacological data (e.g., conflicting receptor binding affinities)?

  • Source analysis : Variability often stems from:
    • Purity differences : Impurities ≥5% (e.g., unreacted intermediates) skew radioligand binding assays. LC-MS purity verification is essential .
    • Assay conditions : Buffer pH (7.4 vs. 6.8) alters protonation states of the amine group, impacting 5-HT2A binding kinetics .
  • Meta-analysis : Cross-referencing data from orthogonal assays (e.g., functional cAMP vs. calcium flux) clarifies mechanism specificity .

Advanced: How can researchers optimize pharmacokinetic properties (e.g., solubility, metabolic stability) through structural modifications?

  • Salt form comparison : Hydrochloride salts improve aqueous solubility (e.g., 12 mg/mL in PBS) vs. free bases (≤2 mg/mL) .
  • Derivatization strategies :
    • Prodrugs : Esterification of the methanol group enhances blood-brain barrier penetration, with in vitro hydrolysis studies confirming release kinetics .
    • Cyclopropyl substitution : Introducing electron-withdrawing groups (e.g., -F) at the indenyl 4-position reduces CYP3A4-mediated metabolism .

Basic: What in vitro models are appropriate for initial screening of neuropharmacological activity?

  • Primary neuronal cultures : Rat cortical neurons assess acute effects on serotonin uptake (IC50 via HPLC quantification of 5-HT) .
  • Receptor-transfected cell lines : HEK-293 cells expressing human 5-HT2A receptors quantify ligand efficacy (EC50) via calcium imaging .

Advanced: What strategies mitigate racemization during large-scale synthesis?

  • Low-temperature amination : Conducting methylamination at –20°C minimizes epimerization .
  • Chiral auxiliaries : Temporary protecting groups (e.g., Boc) stabilize the stereocenter during intermediate steps .

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